2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate
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Overview
Description
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is a chemical compound that features a diazonium group attached to a phenyl ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process begins with the preparation of 2-(thiophen-2-yl)aniline, which is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity. Industrial production would also require stringent safety measures due to the reactive nature of diazonium compounds.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions:
Scientific Research Applications
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The diazonium group can act as an electrophile, facilitating nucleophilic substitution and coupling reactions. The thiophene ring can also participate in π-π interactions and electron-donating effects, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: An aromatic amine with a thiophene ring, used in the synthesis of various organic compounds.
Thiophene-2-carboxaldehyde: A thiophene derivative used as an intermediate in organic synthesis.
2,2’-Bithiophene: A dimer of thiophene, used in the development of conducting polymers and organic semiconductors.
Uniqueness
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is unique due to the presence of both a diazonium group and a thiophene ring in its structure. This combination imparts distinct reactivity and potential applications that are not commonly found in other similar compounds. The diazonium group allows for versatile chemical modifications, while the thiophene ring contributes to the compound’s electronic properties and stability.
Properties
CAS No. |
106183-47-5 |
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Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-diazo-1-(2-thiophen-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H8N2OS/c13-14-8-11(15)9-4-1-2-5-10(9)12-6-3-7-16-12/h1-8H |
InChI Key |
KIUXSNLFXDPWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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